An In-depth Technical Guide to N-Chloroacetyl-D-phenylalanine: Chemical Properties and Structure
An In-depth Technical Guide to N-Chloroacetyl-D-phenylalanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine. It belongs to the class of N-acyl-D-amino acids and is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide chemistry and drug design. The presence of a reactive chloroacetyl group makes it a versatile tool for the site-specific modification of peptides and proteins, enabling the synthesis of complex biomolecules with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to N-Chloroacetyl-D-phenylalanine, along with its applications in bioconjugation.
Chemical Properties and Structure
N-Chloroacetyl-D-phenylalanine is a white to almost white crystalline powder. Its chemical structure consists of a D-phenylalanine core, where the amino group is acylated with a chloroacetyl group.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 241.67 g/mol | [1][2] |
| CAS Number | 137503-97-0 | [3] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 125.0 to 128.0 °C | [2][3] |
| Purity | >98.0% (HPLC) | [3] |
| Boiling Point | Not readily available (likely decomposes) | |
| Solubility | Soluble in ethanol. Solubility in other common solvents is not extensively documented, but based on its structure, it is expected to have limited solubility in water and better solubility in polar organic solvents. | [2] |
| Specific Rotation [α]20/D | -48.0 to -50.0 deg (c=1, EtOH) | [2][3] |
Spectral Data:
While specific, high-resolution spectra for N-Chloroacetyl-D-phenylalanine are not widely published, the structure has been confirmed by NMR.[2] Spectroscopic data for the closely related racemic mixture, N-Chloroacetyl-DL-phenylalanine, are available and can provide expected characteristic peaks.[4]
-
Infrared (IR) Spectroscopy (Anticipated Peaks): Based on the structure and data from similar compounds, the IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, the C-Cl stretch, and aromatic C-H and C=C stretches from the phenyl group.[5][6]
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Mass Spectrometry (Anticipated m/z): The expected monoisotopic mass is approximately 241.05 Da.[7] Electron ionization mass spectrometry of related compounds shows fragmentation patterns corresponding to the loss of the chloroacetyl group and other characteristic fragments of the phenylalanine backbone.[8]
Synthesis of N-Chloroacetyl-D-phenylalanine
The primary method for the synthesis of N-Chloroacetyl-D-phenylalanine is the N-acylation of D-phenylalanine with chloroacetyl chloride.[7] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Care must be taken to control the reaction conditions to avoid racemization.[7]
Experimental Protocol: N-acylation of D-phenylalanine (Generalized)
This protocol is a generalized procedure based on the synthesis of similar N-acylated amino acids.[9]
Materials:
-
D-phenylalanine
-
Chloroacetyl chloride
-
Ethyl acetate (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous ethyl acetate, add D-phenylalanine.
-
With stirring, slowly add chloroacetyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for one hour under anhydrous conditions.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any unreacted D-phenylalanine.
-
Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation using a rotary evaporator. This will yield a crude oil.
-
To the resulting oil, add diethyl ether to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The structure and purity of the N-Chloroacetyl-D-phenylalanine product should be confirmed by analytical methods such as NMR, IR, and elemental analysis.[9]
Application in Peptide and Protein Modification
The chloroacetyl group of N-Chloroacetyl-D-phenylalanine is a reactive electrophile that can readily undergo nucleophilic substitution with thiol groups, most notably the side chain of cysteine residues in peptides and proteins.[10] This reaction forms a stable thioether bond and is a cornerstone of bioconjugation chemistry.
Experimental Workflow: Site-Specific Peptide Modification
This workflow outlines the general steps for using N-Chloroacetyl-D-phenylalanine to modify a cysteine-containing peptide.
Caption: Workflow for the site-specific modification of a cysteine-containing peptide.
Signaling Pathways and Logical Relationships
The reaction between the chloroacetyl group and a cysteine thiol is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of the cysteine residue acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which is the electrophilic center. This leads to the displacement of the chloride ion and the formation of a stable thioether linkage. This specific and efficient reaction is widely exploited for creating cyclic peptides, labeling proteins, and constructing antibody-drug conjugates.[11]
Caption: SN2 mechanism of thioether bond formation.
Conclusion
N-Chloroacetyl-D-phenylalanine is a key reagent for researchers in chemistry and drug development. Its well-defined chemical properties and the specific reactivity of its chloroacetyl group provide a powerful tool for the precise engineering of peptides and proteins. The methodologies described in this guide offer a foundation for the synthesis and application of this versatile compound in creating novel therapeutics and research probes. As the demand for more sophisticated and targeted biomolecules grows, the importance of reagents like N-Chloroacetyl-D-phenylalanine in enabling innovative drug discovery and development will continue to increase.
References
- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 2. N-Chloroacetyl-D-phenylalanine | TCI AMERICA [tcichemicals.com]
- 3. N-Chloroacetyl-D-phenylalanine | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetyl-dl-phenylalanine | 7765-11-9 | Benchchem [benchchem.com]
- 8. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 9. CHLOROACETYL-DL-PHENYLALANINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
